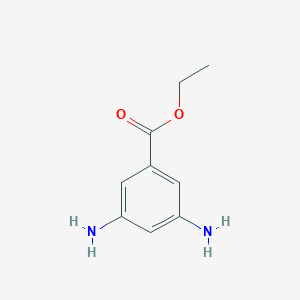

Ethyl 3,5-diaminobenzoate

概要

説明

Ethyl 3,5-diaminobenzoate, also known as 3,5-diamino benzoic acid ethyl ester, is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . It is a monoacid with a reactive functional group, soluble in organic solvents, and forms stable linkages with other molecules . This compound is used in various research applications, including as a diagnostic tool .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3,5-diaminobenzoate can be synthesized through the esterification of 3,5-diaminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

化学反応の分析

Condensation Reactions for Heterocycle Formation

E3DAB undergoes condensation with aldehydes to form benzimidazole derivatives, a reaction leveraged in medicinal chemistry. For example:

-

Reaction with 4-methoxybenzaldehyde in dimethylformamide (DMF) under acidic conditions yields ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate via cyclocondensation .

-

Mechanism : The amino groups react with the aldehyde to form an imine intermediate, followed by cyclization to generate the benzimidazole core.

Key Conditions :

| Reagent | Solvent | Temperature | Catalyst | Product Yield |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | DMF | 100°C | Na₂S₂O₅ | 85–90% |

Polymerization via Polycondensation

E3DAB serves as a monomer in synthesizing polyamides and polybenzimidazoles:

-

Polyamide Synthesis : Direct polycondensation with aromatic dicarboxylic acids (e.g., terephthalic acid) using triphenyl phosphite (TPP) and pyridine produces thermally stable polyamides .

-

Reaction Steps :

-

Activation of carboxylic acids with TPP.

-

Formation of amide bonds between E3DAB’s amino groups and activated acids.

-

Polymer Properties :

| Property | Value (Polyamide) | Notes |

|---|---|---|

| Thermal Stability | Up to 300°C | Decomposition onset in TGA |

| Solubility | DMSO, DMF, NMP | Flexible film formation |

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group in E3DAB undergoes hydrolysis under basic conditions:

-

Reaction : Treatment with aqueous NaOH (4 M) in ethanol at 90°C converts the ester to 3,5-diaminobenzoic acid .

-

Applications : The resulting diaminobenzoic acid is a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Optimized Hydrolysis Parameters :

| Parameter | Optimal Value |

|---|---|

| NaOH Concentration | 4 M |

| Temperature | 90°C |

| Reaction Time | 12–24 hours |

Schiff Base Formation

The amino groups react with carbonyl compounds (aldehydes/ketones) to form Schiff bases:

-

Example : Reaction with cinnamaldehyde in ethanol produces a cinnamaldehyde-Schiff base conjugate, which exhibits UV absorption due to the extended π-system .

Characterization Data :

-

UV-Vis : λ<sub>max</sub> = 320–350 nm (conjugation-dependent) .

-

IR : N–H stretch (3350 cm⁻¹) replaced by C=N stretch (1630 cm⁻¹) post-reaction .

Acylation Reactions

E3DAB’s amino groups undergo acylation with acyl chlorides or anhydrides:

-

Synthesis of Cinnamide Derivatives : Treatment with cinnamoyl chloride in dichloromethane (DCM) yields 2′-(cinnamide)ethyl-3,5-diaminobenzoate, a photoactive monomer .

Reaction Efficiency :

| Acylating Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Cinnamoyl Chloride | DCM | 4 hours | 78% |

Coordination with Metal Ions

E3DAB acts as a ligand for transition metals due to its amino and ester functionalities:

-

Complexation with Cu(II) : Forms stable complexes in aqueous ethanol, characterized by ESR and UV-Vis spectroscopy .

Stability Constants :

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu(II) | 12.4 ± 0.3 |

Critical Analysis of Reaction Pathways

-

Steric Effects : The meta-substituted amino groups in E3DAB reduce steric hindrance compared to ortho-substituted analogs, enhancing reactivity in polycondensation .

-

Electronic Effects : Electron-donating amino groups activate the benzene ring for electrophilic substitution, though this is less common due to competing amine reactions.

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: EDAB serves as a crucial intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer treatments. Its structural properties facilitate the development of novel therapeutic agents.

Case Study:

A study published in the Journal of Applied Polymer Science highlights the synthesis of new polyamides incorporating EDAB as a building block, which demonstrated enhanced biological activity against certain cancer cell lines .

Key Applications:

- Enzyme Inhibitors: EDAB is employed in the development of enzyme inhibitors that are pivotal in studying metabolic pathways and disease mechanisms.

Case Study:

Research has shown that derivatives of EDAB can act as effective inhibitors for certain enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .

Textile Industry

Key Applications:

- Dyeing Processes: In the textile sector, EDAB enhances color fastness and overall fabric quality. Its incorporation into dye formulations leads to improved aesthetic properties of textiles.

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: EDAB contributes to the development of effective herbicides and pesticides, enhancing crop yield and sustainability.

Case Study:

A formulation study indicated that EDAB-based agrochemicals exhibited superior efficacy in controlling specific pests compared to traditional compounds, thereby promoting sustainable agricultural practices .

作用機序

The mechanism of action of ethyl 3,5-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound can form stable linkages with proteins and enzymes, affecting their activity and function. It may also interact with nucleic acids, influencing gene expression and cellular processes .

類似化合物との比較

Similar Compounds

- Ethyl 3-aminobenzoate

- Ethyl 3,4-diaminobenzoate

- Ethyl 3-amino-4-hydroxybenzoate

- Ethyl 3-amino-4-methoxybenzoate

Uniqueness

Ethyl 3,5-diaminobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual amino groups at the 3 and 5 positions allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

生物活性

Ethyl 3,5-diaminobenzoate, also known by its CAS number 1949-51-5, is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its planar structure, which facilitates conjugation between the ester group and the aromatic ring. This structural feature is significant for its biological activity as it influences the compound's interactions with biological targets. The molecular formula is C9H12N2O2, and it consists of an ethyl ester linked to a benzene ring substituted with two amino groups at positions 3 and 5.

Crystallographic Data

The crystallographic analysis reveals that the compound exhibits close intermolecular interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological properties. The following table summarizes key crystallographic parameters:

| Parameter | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.0571(2) |

| b (Å) | 8.1172(2) |

| c (Å) | 17.6080(4) |

| Volume (ų) | 1580.37(6) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Bacterial Activity : this compound has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 to 100 µg/mL, suggesting moderate potency.

- Fungal Activity : The compound also shows antifungal properties against species like Candida albicans, with MIC values around 75 µg/mL .

The antimicrobial efficacy of this compound is attributed to its ability to disrupt cellular processes in microorganisms:

- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study A : A study published in a peer-reviewed journal evaluated the antibacterial effects of this compound on clinical isolates of E. coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .

- Study B : Another research effort focused on the antifungal properties of the compound against Candida species. The study found that this compound significantly reduced fungal viability in a dose-dependent manner .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound could have several therapeutic applications:

- Topical Antiseptics : Its effectiveness against skin pathogens makes it a candidate for inclusion in topical antiseptic formulations.

- Pharmaceutical Development : The compound's unique structure may serve as a scaffold for developing new antibiotics or antifungal agents.

特性

IUPAC Name |

ethyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLVQOMJOKNXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173140 | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-51-5 | |

| Record name | Benzoic acid, 3,5-diamino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ethyl 3,5-diaminobenzoate a suitable monomer for polyimide synthesis?

A1: this compound readily reacts with dianhydrides, like cyclobutane-1,2,3,4-tetracarboxylic dianhydride, to form polyamic acids, the precursors to polyimides. This reaction is well-established and can be controlled to achieve desired molecular weights. [, , , ]

Q2: Can aqueous alkaline solutions be used to develop photosensitive polyimides based on this compound?

A2: Yes, a key advantage of incorporating this compound is its ability to impart aqueous alkali developability to the resulting polyimide precursors. This is particularly beneficial for microelectronic applications where organic solvents can be detrimental. [, , ]

Q3: Can the photosensitivity of polyamic acids based on this compound be tailored?

A3: Yes, incorporating photofunctional groups, like methacryloyloxy groups, into the polyamic acid structure through monomers like 2′-(methacryloyloxy)this compound enables the creation of photosensitive polyimides. The photosensitivity can be further tuned by adjusting the type and concentration of photoinitiators used during processing. [, , , , ]

Q4: Beyond microelectronics, are there other applications for polyamides synthesized using this compound?

A4: While the provided research focuses on polyimide synthesis, this compound's reactivity makes it suitable for creating various polyamides with desirable properties. For instance, incorporating chromophores like dimethylaminocinnamate through modifications of this compound allows for the development of polyamides with potential applications in optics and photonics. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。